N-(4-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(4-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-ethoxyphenyl group at the N-position and a 4-(trifluoromethyl)benzyl substituent on the pyridone ring. The ethoxy group enhances aqueous solubility, while the trifluoromethyl moiety contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c1-2-30-18-11-9-17(10-12-18)26-20(28)19-4-3-13-27(21(19)29)14-15-5-7-16(8-6-15)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJQDXQYKMLJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound improves aqueous solubility compared to the carbamoyl group in ’s analog, which is more polar but may reduce membrane permeability .
- The para-trifluoromethyl position in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to BG15710’s meta isomer, which alters spatial orientation .
- Metabolic Stability: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to non-fluorinated analogs like AZ257/AZ331 () .
Key Findings:
- Kinase Selectivity : BMS-777607 () demonstrates that ethoxy substitutions at the pyridone 4-position improve kinase selectivity, a feature likely shared by the target compound .
- Enzyme Inhibition : Alisertib’s elastase inhibition () suggests that dihydropyridine carboxamides with trifluoromethyl groups can target proteases, though substituent variations dictate specificity .
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